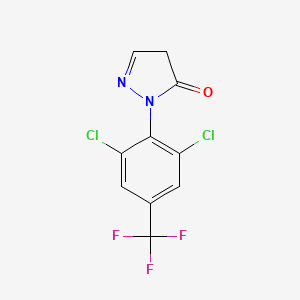
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one is a chemical compound known for its significant applications in various fields, particularly in the development of insecticides. This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The presence of dichloro and trifluoromethyl groups enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one involves several steps. One common method includes the halogenation of a precursor compound with sulfuryl chloride in chloroform, followed by reactions with polar groups such as N-methylpyrrolidone in anhydrous ammonia . Industrial production methods often involve large-scale halogenation and diazotization reactions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are more bioactive.
Reduction: Reduction reactions can convert the compound into its corresponding amines and hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro and trifluoromethyl positions.
Common reagents used in these reactions include sulfuryl chloride, nitrosylsulfuric acid, and various polar solvents . Major products formed from these reactions include sulfoxides, sulfones, and substituted pyrazoles .
Scientific Research Applications
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in insects. By blocking the GABA receptor, the compound disrupts the normal functioning of the insect’s central nervous system, leading to paralysis and death . This mode of action is highly specific to insects, making it an effective and selective insecticide .
Comparison with Similar Compounds
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5(4H)-one is often compared with other pyrazole-based insecticides such as fipronil and ethiprole. While all these compounds share a similar core structure, this compound is unique due to its specific substituents, which enhance its stability and bioactivity . Similar compounds include:
Fipronil: Known for its broad-spectrum insecticidal activity.
Ethiprole: Effective against a wide range of pests, including plant hoppers and aphids.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
Molecular Formula |
C10H5Cl2F3N2O |
|---|---|
Molecular Weight |
297.06 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H5Cl2F3N2O/c11-6-3-5(10(13,14)15)4-7(12)9(6)17-8(18)1-2-16-17/h2-4H,1H2 |
InChI Key |
HXRCKKNOVQSYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


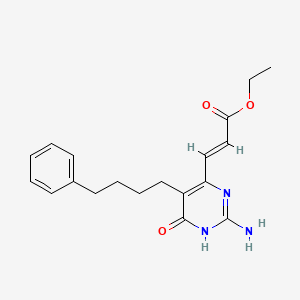
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)
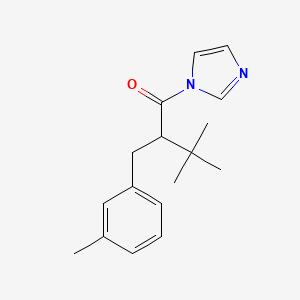
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
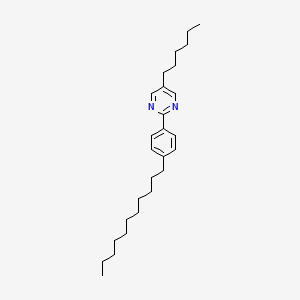
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
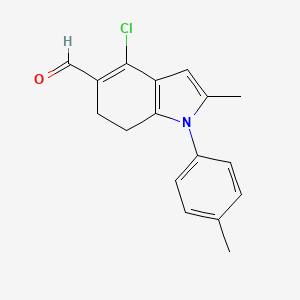

![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
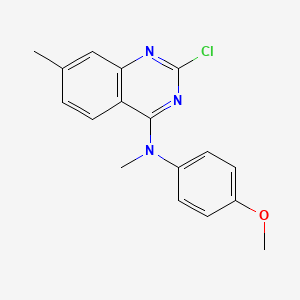
![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
